molecular formula C15H17ClN2O2S B3718878 2-[2-(2-chloro-3,6-dimethylphenoxy)ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one

2-[2-(2-chloro-3,6-dimethylphenoxy)ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one

Cat. No.: B3718878
M. Wt: 324.8 g/mol
InChI Key: NOMVIIJAGSPLOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(2-chloro-3,6-dimethylphenoxy)ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidinone core, a chlorinated phenoxy group, and a sulfanyl linkage.

Properties

IUPAC Name

2-[2-(2-chloro-3,6-dimethylphenoxy)ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2S/c1-9-4-5-10(2)14(13(9)16)20-6-7-21-15-17-11(3)8-12(19)18-15/h4-5,8H,6-7H2,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOMVIIJAGSPLOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)Cl)OCCSC2=NC(=CC(=O)N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-chloro-3,6-dimethylphenoxy)ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The reaction of 2-chloro-3,6-dimethylphenol with an appropriate alkylating agent to form the 2-(2-chloro-3,6-dimethylphenoxy)ethyl intermediate.

    Sulfanyl Linkage Formation: The intermediate is then reacted with a thiol compound under suitable conditions to introduce the sulfanyl group.

    Pyrimidinone Core Construction: The final step involves the cyclization of the intermediate with appropriate reagents to form the pyrimidinone core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-chloro-3,6-dimethylphenoxy)ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidinone core can be reduced under specific conditions to form dihydropyrimidinones.

    Substitution: The chlorinated phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyrimidinones.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

2-[2-(2-chloro-3,6-dimethylphenoxy)ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of novel materials or as a catalyst in specific reactions.

Mechanism of Action

The mechanism of action of 2-[2-(2-chloro-3,6-dimethylphenoxy)ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4,6-dimethoxy-1,3,5-triazine: Known for its use as a coupling reagent in peptide synthesis.

    2-(4-chloro-3,5-dimethylphenoxy)ethylamine: Another compound with a similar phenoxy group but different functional groups.

Uniqueness

2-[2-(2-chloro-3,6-dimethylphenoxy)ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one is unique due to its combination of a pyrimidinone core, a chlorinated phenoxy group, and a sulfanyl linkage. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(2-chloro-3,6-dimethylphenoxy)ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one
Reactant of Route 2
Reactant of Route 2
2-[2-(2-chloro-3,6-dimethylphenoxy)ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.